ethyl (3S)-3-amino-3-(furan-2-yl)propanoate
CAS No.: 1027996-73-1
Cat. No.: VC18253455
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1027996-73-1 |
|---|---|
| Molecular Formula | C9H13NO3 |
| Molecular Weight | 183.20 g/mol |
| IUPAC Name | ethyl (3S)-3-amino-3-(furan-2-yl)propanoate |
| Standard InChI | InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1 |
| Standard InChI Key | ZQCIVDVXCPAUEF-ZETCQYMHSA-N |
| Isomeric SMILES | CCOC(=O)C[C@@H](C1=CC=CO1)N |
| Canonical SMILES | CCOC(=O)CC(C1=CC=CO1)N |
Introduction
Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is an organic compound characterized by its unique structural features, including an ethyl ester group and a furan ring. The presence of a chiral center at the third carbon, indicated by the (3S) configuration, contributes to its distinct biological activity and pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential interactions with biological targets.
Synthesis
The synthesis of ethyl (3S)-3-amino-3-(furan-2-yl)propanoate typically involves several key steps, including condensation reactions and amination steps. Common reagents used in these reactions include sodium ethoxide as a base for condensation and various amines for amination steps. The reaction conditions, such as temperature and time, are optimized to maximize yield and purity.
Potential Applications
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Medicinal Chemistry: The compound's ability to modulate enzyme activity and receptor binding suggests potential therapeutic applications.
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Drug Development: Its unique structure and biological activity make it a candidate for further pharmacological research.
Comparison with Similar Compounds
Several compounds share structural similarities with ethyl (3S)-3-amino-3-(furan-2-yl)propanoate, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl (3S)-3-amino-3-(furan-2-yl)propanoate | Similar structure but lacks an ethyl group | Antimicrobial and anticancer properties |
| Ethyl 4-(furan-2-carboxamido)butanoate | Contains a carboxamide group attached to furan | Different electronic properties |
| Ethyl 3-amino-3-(thiophene-3-yl)propanoate | Features a thiophene ring instead of a furan | Potential anti-inflammatory effects |
Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is distinguished by its specific chiral configuration at the third carbon combined with the presence of a furan ring, which enhances its biological activity and specificity toward certain targets compared to other structurally related compounds.
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